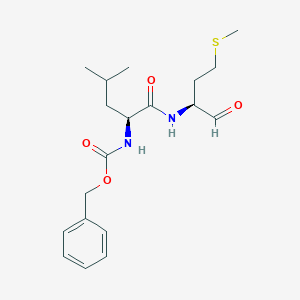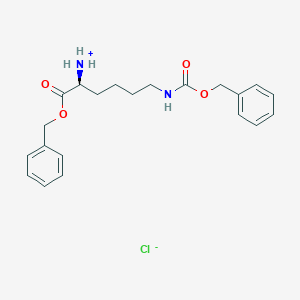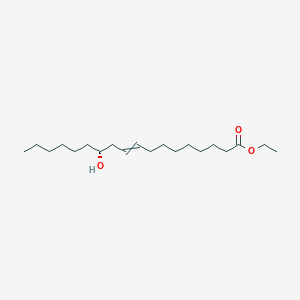
4-((4-(Diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(Diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide, commonly known as DEPN, is a chemical compound that has gained significant attention in scientific research. DEPN is a naphthalene-based compound that has shown potential as a therapeutic agent in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of DEPN is not fully understood. However, studies have shown that DEPN acts on various cellular pathways, including the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. DEPN also inhibits the activity of HDAC enzymes, which play a role in gene expression.
Biochemische Und Physiologische Effekte
DEPN has been shown to have various biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. DEPN also reduces the levels of amyloid-beta protein, which is implicated in Alzheimer's disease. Additionally, DEPN has been shown to have anti-inflammatory and analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DEPN is its ability to selectively target cancer cells, while leaving normal cells unharmed. Additionally, DEPN has been shown to have low toxicity in animal studies. However, one limitation of DEPN is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on DEPN. One area of interest is its potential use in combination with other drugs for the treatment of cancer. DEPN has also shown potential as a therapeutic agent in the treatment of neurodegenerative diseases, and further research is needed to explore this potential. Additionally, the development of more efficient synthesis methods for DEPN could facilitate its use in future research.
Synthesemethoden
The synthesis of DEPN involves the reaction of 4-(diethylamino)-2-ethoxybenzaldehyde with 1,4-dihydro-1-oxo-2-naphthalenecarboxylic acid, followed by the addition of propylamine. The resulting product is DEPN, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DEPN has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. DEPN has also been studied for its potential use as an anti-inflammatory and analgesic agent.
Eigenschaften
CAS-Nummer |
121487-83-0 |
|---|---|
Produktname |
4-((4-(Diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide |
Molekularformel |
C26H31N3O3 |
Molekulargewicht |
433.5 g/mol |
IUPAC-Name |
4-[4-(diethylamino)-2-ethoxyphenyl]imino-1-oxo-N-propylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C26H31N3O3/c1-5-15-27-26(31)21-17-23(19-11-9-10-12-20(19)25(21)30)28-22-14-13-18(29(6-2)7-3)16-24(22)32-8-4/h9-14,16-17H,5-8,15H2,1-4H3,(H,27,31) |
InChI-Schlüssel |
MHSZVBOHIAAPSZ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC(=NC2=C(C=C(C=C2)N(CC)CC)OCC)C3=CC=CC=C3C1=O |
Kanonische SMILES |
CCCNC(=O)C1=CC(=NC2=C(C=C(C=C2)N(CC)CC)OCC)C3=CC=CC=C3C1=O |
Andere CAS-Nummern |
121487-83-0 |
Synonyme |
4-((4-(diethylamino)-2-ethoxyphenyl)imino)-1,4-dihydro-1-oxo-N-propyl-2-naphthalenecarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















